Acide 2-formyl-5-nitrobenzoïque

Vue d'ensemble

Description

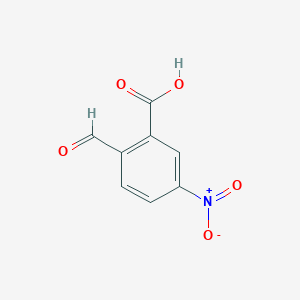

2-Formyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H5NO5. It is a derivative of benzoic acid, characterized by the presence of a formyl group (-CHO) at the second position and a nitro group (-NO2) at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and scientific research .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2-formyl-5-nitrobenzoic acid exhibits antimicrobial activity. Studies have shown that compounds in this class can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, the introduction of nitro groups in aromatic compounds is known to enhance their biological activity against pathogens.

Synthesis of Bioactive Molecules

This compound serves as a precursor in synthesizing more complex bioactive molecules. Its formyl group can participate in various reactions, such as nucleophilic addition and condensation reactions, allowing for the development of derivatives with enhanced pharmacological properties.

Agricultural Applications

Herbicide Antidote

Recent patents have highlighted the use of 2-formyl-5-nitrobenzoic acid as an antidote to herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D). This compound has been shown to protect crops from the adverse effects of these herbicides by enhancing the metabolic detoxification processes within plants. It acts by increasing the activity of glutathione-S-transferase systems, which play a crucial role in detoxifying herbicides .

Materials Science

Polymer Chemistry

In materials science, 2-formyl-5-nitrobenzoic acid can be utilized in the synthesis of functional polymers. Its reactive formyl group allows it to be incorporated into polymer chains or cross-linking agents, potentially leading to materials with enhanced mechanical properties or specific functionalities such as increased thermal stability or chemical resistance.

Analytical Chemistry

Chromatographic Applications

The compound is also relevant in analytical chemistry as a standard for chromatographic methods like HPLC (High-Performance Liquid Chromatography). Its distinct chemical properties make it suitable for developing analytical techniques aimed at quantifying similar compounds in complex mixtures.

Table 1: Summary of Applications and Findings

| Application Area | Key Findings | Reference |

|---|---|---|

| Medicinal Chemistry | Exhibits antimicrobial activity; potential for new drug development | Various studies |

| Agricultural Science | Acts as an antidote for 2,4-D herbicide; enhances crop resilience | Patent RU2492647C1 |

| Materials Science | Used in polymer synthesis; improves material properties | Research articles |

| Analytical Chemistry | Serves as a standard in HPLC; aids in quantification of related compounds | Analytical chemistry journals |

Mécanisme D'action

Target of Action

It’s known that nitro compounds are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This suggests that the nitro group in 2-Formyl-5-nitrobenzoic acid could interact with various biological targets.

Mode of Action

For instance, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that nitro compounds can participate in various chemical reactions, affecting multiple biochemical pathways . For example, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves organoboron reagents . The nitro group in 2-Formyl-5-nitrobenzoic acid could potentially participate in similar reactions, affecting related biochemical pathways.

Pharmacokinetics

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This suggests that the compound’s bioavailability could be influenced by its nitro group.

Action Environment

The action, efficacy, and stability of 2-Formyl-5-nitrobenzoic acid could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which the compound could potentially participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical groups.

Analyse Biochimique

Biochemical Properties

It is known that nitro compounds, like 2-Formyl-5-nitrobenzoic acid, can participate in various biochemical reactions . They can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Molecular Mechanism

It is known that nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Formyl-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-formylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of 2-Formyl-5-nitrobenzoic acid often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring techniques to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Formyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The formyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Oxidation: Potassium permanganate, sulfuric acid.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

Reduction: 2-Formyl-5-aminobenzoic acid.

Activité Biologique

2-Formyl-5-nitrobenzoic acid (CAS Number: 7464-91-7) is an organic compound recognized for its unique structure, which includes a formyl group (-CHO) and a nitro group (-NO₂) attached to a benzoic acid framework. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of 2-formyl-5-nitrobenzoic acid is C₈H₅N₁O₅, with a molecular weight of approximately 195.13 g/mol. It appears as a yellow crystalline solid and is soluble in polar solvents such as water and ethanol. The specific positioning of its functional groups significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-formyl-5-nitrobenzoic acid exhibits notable antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance its ability to disrupt microbial cell processes.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Significant antibacterial effects |

| Pseudomonas aeruginosa | Moderate activity |

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2-formyl-5-nitrobenzoic acid has shown potential anti-inflammatory effects . Studies suggest that it may inhibit inflammatory pathways, making it a candidate for further research in treating inflammatory conditions. The dual functionality of the compound allows it to modulate various biochemical pathways involved in inflammation.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor . Preliminary studies indicate that it may interact with specific enzymes involved in metabolic pathways, which could lead to applications in drug development for diseases where enzyme regulation is critical.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-formyl-5-nitrobenzoic acid exhibited potent antibacterial activity against multidrug-resistant strains. The study highlighted the compound's ability to inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication . -

Inflammation Model :

In an animal model of inflammation, treatment with 2-formyl-5-nitrobenzoic acid resulted in reduced markers of inflammation, suggesting its therapeutic potential in inflammatory diseases . -

Enzyme Interaction Studies :

Research into the compound's interaction with various enzymes revealed promising results, indicating that it could serve as a lead compound for developing new therapeutic agents targeting specific metabolic pathways .

Applications

The biological activities of 2-formyl-5-nitrobenzoic acid suggest several practical applications:

- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties position it as a candidate for drug formulation.

- Biochemical Research : It can be utilized as a reagent in biochemical assays to study enzyme kinetics and inhibition.

- Material Science : The compound may find applications in developing new materials with specific chemical properties due to its unique structure.

Propriétés

IUPAC Name |

2-formyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-4-5-1-2-6(9(13)14)3-7(5)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZDAZHSOLMQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70321971 | |

| Record name | 2-formyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-91-7 | |

| Record name | NSC400132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-formyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.